ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate
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Overview
Description
Ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused pyrrole and triazole ring system, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Etherification: The initial step involves the etherification of a suitable starting material.
Hydrazonation: The intermediate product undergoes hydrazonation to introduce the hydrazine moiety.
Cyclization: The hydrazine intermediate is then cyclized to form the fused pyrrole-triazole ring system.
Reduction: Finally, the compound is reduced to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with biological targets, such as receptor-interacting protein kinase 1 (RIPK1), makes it valuable for studying cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate involves its interaction with molecular targets such as RIPK1. The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby preventing necroptosis, a form of programmed cell death . This inhibition can mitigate necroptosis-related diseases and conditions.
Comparison with Similar Compounds
Ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate can be compared with other similar compounds, such as:
3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole: This compound has a similar fused ring system but with different substituents, leading to variations in chemical properties and biological activity.
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate:
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)7-10-9-6-4-3-5-11(6)7/h2-5H2,1H3 |
InChI Key |
GDSFKIDCDKASSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1CCC2 |
Origin of Product |
United States |
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